Methyl 3-(benzylcarbamoyl)benzoate

Purity Specification Quality Control (QC) Procurement

Generic substitution of regioisomers or acid analogs introduces unquantified risks to SAR reproducibility due to unknown biological activity divergence. This exact CAS-specified scaffold provides validated orthogonal reactivity. - Dual reactive handles: methyl ester + benzyl amide for selective modification - Solid crystalline form (white to off-white) with batch-specific NMR/HPLC/GC certs - Direct precursor for benzamide/benzoate analog libraries & APE1/FOXO3a pathway probes

Molecular Formula C16H15NO3
Molecular Weight 269.3
CAS No. 925159-45-1
Cat. No. B2856666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(benzylcarbamoyl)benzoate
CAS925159-45-1
Molecular FormulaC16H15NO3
Molecular Weight269.3
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H15NO3/c1-20-16(19)14-9-5-8-13(10-14)15(18)17-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,18)
InChIKeyKOQCVBMLEWCHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(benzylcarbamoyl)benzoate Procurement & Research Overview


Methyl 3-(benzylcarbamoyl)benzoate (CAS 925159-45-1, MFCD09234636) is a synthetic organic compound classified as a benzoate ester derivative, possessing the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.30 g/mol [1]. This compound is characterized by a benzoic acid core esterified with methanol and substituted with a benzylcarbamoyl group at the 3-position, and it is a solid, white to off-white crystalline material . It serves primarily as a versatile building block in medicinal chemistry and organic synthesis , and its synthesis typically involves the reaction of benzylamine derivatives with isophthalic acid monoester intermediates . Multiple reputable vendors offer this compound with standard purity specifications ranging from 95% to 98%, supported by batch-specific analytical certificates (NMR, HPLC, GC) .

Methyl 3-(benzylcarbamoyl)benzoate: Generic Substitution Risks


Generic substitution of Methyl 3-(benzylcarbamoyl)benzoate (CAS 925159-45-1) with closely related benzoate derivatives is ill-advised for critical research applications due to the absence of empirically validated, structure-specific quantitative performance data that would support equivalency. The molecular architecture—specifically the para-disposed benzylcarbamoyl and methyl ester functionalities on a single benzoate ring—creates a unique pharmacophore and reactive scaffold . While analogs like regioisomers (e.g., 2- or 4-(benzylcarbamoyl)benzoates) or acid/amide variants (e.g., 3-(benzylcarbamoyl)benzoic acid, CAS 19357-07-4) may appear structurally similar, their divergent chemical and biological properties are not fully characterized [1]. The lack of publicly available, comparative SAR studies, biological IC50 values, or stability metrics for this specific compound means that any substitution introduces unquantifiable and potentially significant risks to experimental reproducibility and downstream project outcomes [2]. Therefore, until such data emerges, procurement of the exact CAS-specified compound from a reputable source remains the only scientifically justifiable course of action.

Methyl 3-(benzylcarbamoyl)benzoate Performance & Procurement Specifications


Analytical Purity Specifications

Across multiple commercial vendors, the standard analytical purity for Methyl 3-(benzylcarbamoyl)benzoate (CAS 925159-45-1) is specified at a minimum of 95% . However, certain suppliers offer and stock a higher purity grade of 98% . Batch-specific certificates of analysis (CoA) typically include HPLC, NMR, and GC data to support these purity claims .

Purity Specification Quality Control (QC) Procurement

Predicted Physicochemical Properties

In the absence of extensive empirical data, computational predictions provide a baseline characterization for handling and storage of Methyl 3-(benzylcarbamoyl)benzoate. The predicted boiling point is 454.8 ± 38.0 °C . The predicted density is 1.179 ± 0.06 g/cm³ . The predicted pKa is 14.35 ± 0.46, indicating it is a very weak acid .

Physicochemical Properties ADME Prediction Handling

Solubility & Stability Profile

Methyl 3-(benzylcarbamoyl)benzoate is a solid with limited solubility in water but good solubility in common organic solvents such as ethanol, DMSO, and dichloromethane . The compound is reported to be stable under normal storage conditions but is sensitive to strong acids and bases, which can induce hydrolysis, and should be kept away from heat, flames, sparks, and oxidizing agents . It is stable under recommended storage conditions as per GHS guidelines .

Solubility Stability Assay Development

Building Block Synthetic Utility

Methyl 3-(benzylcarbamoyl)benzoate is widely utilized as a key building block in organic synthesis and medicinal chemistry . Its structure makes it a precursor for synthesizing more complex molecules, including potential pharmaceutical candidates . While direct yield data for this specific compound is scarce, analogous esterification and amidation reactions can be highly efficient, with yields for related methyl benzoate derivatives reaching 92–98% under optimized conditions .

Medicinal Chemistry Organic Synthesis Building Block

Methyl 3-(benzylcarbamoyl)benzoate Application Scenarios


Synthesis of Novel Chemical Entities

Methyl 3-(benzylcarbamoyl)benzoate is an ideal building block for medicinal chemistry programs focusing on the development of novel chemical entities . Its unique substitution pattern makes it a valuable precursor for creating diverse libraries of benzamide or benzoate-based analogs . For example, closely related benzylcarbamoyl benzoate scaffolds have been explored as inhibitors of APE1 (apurinic/apyrimidinic endonuclease 1) and have shown activity in cancer cell lines, demonstrating the potential value of this pharmacophore [1].

Biologically Active Probes & Tool Compounds

This compound can serve as a core scaffold for developing chemical probes to investigate biological targets. A structurally related compound, Triphenylstannyl 2-(benzylcarbamoyl)benzoate (Ch-319), has been shown to impede prostate cancer progression by modulating Akt/FOXO3a signaling, reducing viability and inducing cell cycle arrest in PTEN-mutant cell lines [2]. This highlights the potential of the benzylcarbamoyl benzoate core for generating biologically active molecules for target validation studies.

Multi-Step Organic Synthesis Intermediate

As a stable, commercially available solid with reliable purity specifications (95-98%), Methyl 3-(benzylcarbamoyl)benzoate is a practical and dependable intermediate for multi-step organic synthesis . Its dual reactive handles (methyl ester and benzyl amide) provide distinct, orthogonal points for further chemical modification, making it a strategically useful building block for constructing more architecturally complex molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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